molecular formula C20H20N2O4 B2619441 N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide CAS No. 1705359-33-6

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

Cat. No.: B2619441
CAS No.: 1705359-33-6
M. Wt: 352.39
InChI Key: SGKNRKUSYCEECG-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a synthetic organic compound that features a furan ring, a naphthalene moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Preparation of the Naphthalen-1-yl Propylamine: This involves the reaction of naphthalene with a suitable alkylating agent followed by reduction to yield the desired amine.

    Coupling Reaction: The final step involves the coupling of the two amines with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to activate the hydroxyl group for substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced oxalamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide: Similar structure but with a thiophene ring instead of a naphthalene moiety.

    N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is unique due to the presence of both a furan ring and a naphthalene moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18(17-9-3-6-14-5-1-2-8-16(14)17)10-11-21-19(24)20(25)22-13-15-7-4-12-26-15/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKNRKUSYCEECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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